

# Application Note: Lactose Monohydrate as a Filler in Capsule Formulations

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## Compound of Interest

Compound Name: *Lactose-monohydrat*

Cat. No.: *B13396421*

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## Introduction

Lactose monohydrate is a disaccharide, obtained from milk, that is widely utilized as an excipient in the pharmaceutical industry.[1][2] Its popularity as a filler in capsule and tablet formulations stems from its desirable physicochemical properties, including good compressibility, compatibility with a wide range of active pharmaceutical ingredients (APIs), and cost-effectiveness.[3][4] This application note provides a detailed overview of the properties of various grades of lactose monohydrate and their impact on capsule formulation performance. It also includes comprehensive experimental protocols for the evaluation of key powder characteristics and drug product performance.

## Physicochemical Properties of Lactose Monohydrate

The performance of lactose monohydrate as a filler is highly dependent on its physical properties, which can vary significantly between different grades. These properties are primarily influenced by the manufacturing process, which includes methods like milling, sieving, spray

drying, and granulation.[5] Key characteristics that affect capsule formulation include particle size distribution, density, and flowability.

## Data Presentation: Physical Properties of Various Lactose Monohydrate Grades

The selection of an appropriate grade of lactose monohydrate is critical for successful capsule filling operations. The following tables summarize the typical physical properties of various commercially available lactose monohydrate grades.

Table 1: Density and Flow Properties of Lactose Monohydrate Grades

Lactose Grade	Type	Bulk Density (g/cm <sup>3</sup> )	Tapped Density (g/cm <sup>3</sup> )	Carr's Index (%)	Hausner Ratio	Flow Character
Milled	Milled α-lactose monohydrate	0.3 - 0.6	0.5 - 0.8	26 - 40	1.35 - 1.67	Poor to Very Poor
Sieved	Sieved α-lactose monohydrate	0.5 - 0.7	0.7 - 0.9	15 - 25	1.18 - 1.33	Fair to Passable
Spray-Dried	Spray-dried α-lactose monohydrate	0.5 - 0.7	0.6 - 0.8	12 - 21	1.14 - 1.27	Good to Fair
Granulated	Agglomerated α-lactose monohydrate	0.6 - 0.8	0.7 - 0.9	10 - 20	1.11 - 1.25	Excellent to Fair
Anhydrous	Anhydrous β-lactose	0.6 - 0.8	0.8 - 1.0	< 15	< 1.18	Good to Excellent

Data compiled from multiple sources.[6][7][8] Actual values may vary between manufacturers.

Table 2: Particle Size Distribution of Lactose Monohydrate Grades

Lactose Grade	Type	d10 (µm)	d50 (µm)	d90 (µm)
Milled (Fine)	Milled α-lactose monohydrate	1 - 10	20 - 50	70 - 150
Milled (Coarse)	Milled α-lactose monohydrate	10 - 30	80 - 120	200 - 300
Sieved	Sieved α-lactose monohydrate	20 - 60	100 - 200	250 - 400
Spray-Dried	Spray-dried α-lactose monohydrate	20 - 50	80 - 150	180 - 250
Granulated	Agglomerated α-lactose monohydrate	30 - 70	120 - 200	250 - 350

Data compiled from multiple sources.[9][10] Actual values may vary between manufacturers.

## Experimental Protocols

Accurate and reproducible characterization of lactose monohydrate is essential for predicting its performance in a capsule formulation. The following are detailed protocols for key experiments.

### Determination of Powder Flow Properties

Good powder flow is crucial for ensuring uniform die filling and consistent capsule weight.

Objective: To determine the bulk and tapped densities of lactose monohydrate, which are then used to calculate Carr's Index and Hausner Ratio.

Apparatus:

- Graduated cylinder (100 mL)
- Tapped density tester

- Balance

Protocol:

- Weigh approximately 50 g of the lactose monohydrate powder.
- Gently pour the powder into a 100 mL graduated cylinder.
- Record the unsettled volume as the bulk volume (VB).
- Secure the graduated cylinder in the tapped density tester.
- Set the tester to deliver 500, 750, and 1250 taps, recording the volume after each interval. Tapping is complete when the difference between two consecutive readings is less than 2%.
- Record the final volume as the tapped volume (VT).
- Calculate the bulk density ( $\rho_B$ ) and tapped density ( $\rho_T$ ) using the following formulas:
  - $\rho_B = \text{mass} / VB$
  - $\rho_T = \text{mass} / VT$

Objective: To assess the flowability and compressibility of the powder based on the bulk and tapped densities.

Calculation:

- Carr's Index (%) =  $[(\rho_T - \rho_B) / \rho_T] \times 100$
- Hausner Ratio =  $\rho_T / \rho_B$

Interpretation of Flow Properties:

Flow Character	Carr's Index (%)	Hausner Ratio
Excellent	$\leq 10$	1.00 - 1.11
Good	11 - 15	1.12 - 1.18
Fair	16 - 20	1.19 - 1.25
Passable	21 - 25	1.26 - 1.34
Poor	26 - 31	1.35 - 1.45
Very Poor	32 - 37	1.46 - 1.59
Extremely Poor	$> 38$	$> 1.60$

Source: USP <1174> Powder Flow<sup>[7]</sup>

Objective: To determine the angle of repose, which is an indicator of interparticle friction and cohesion.

Apparatus:

- Funnel with a fixed orifice
- Stand and clamp
- Flat, level surface with a fixed diameter base
- Height gauge

Protocol:

- Clamp the funnel at a fixed height above the flat surface.
- Pour the lactose monohydrate powder through the funnel until the apex of the cone reaches the tip of the funnel.
- Measure the height (h) of the powder cone.
- Measure the radius (r) of the base of the powder cone.

- Calculate the angle of repose ( $\theta$ ) using the following formula:
  - $\theta = \tan^{-1}(h/r)$

Interpretation of Flow Properties:

Flow Character	Angle of Repose (°)
Excellent	25 - 30
Good	31 - 35
Fair	36 - 40
Passable	41 - 45
Poor	46 - 55
Very Poor	56 - 65
Extremely Poor	> 66

## Capsule Dissolution Testing

Objective: To evaluate the in vitro release of the API from the capsule formulation. This protocol is based on the USP General Chapter <711> for immediate-release dosage forms.

Apparatus:

- USP Apparatus 1 (Basket) or Apparatus 2 (Paddle)
- Dissolution vessels (900 mL)
- Water bath maintained at  $37 \pm 0.5$  °C
- UV-Vis Spectrophotometer or HPLC

Dissolution Medium:

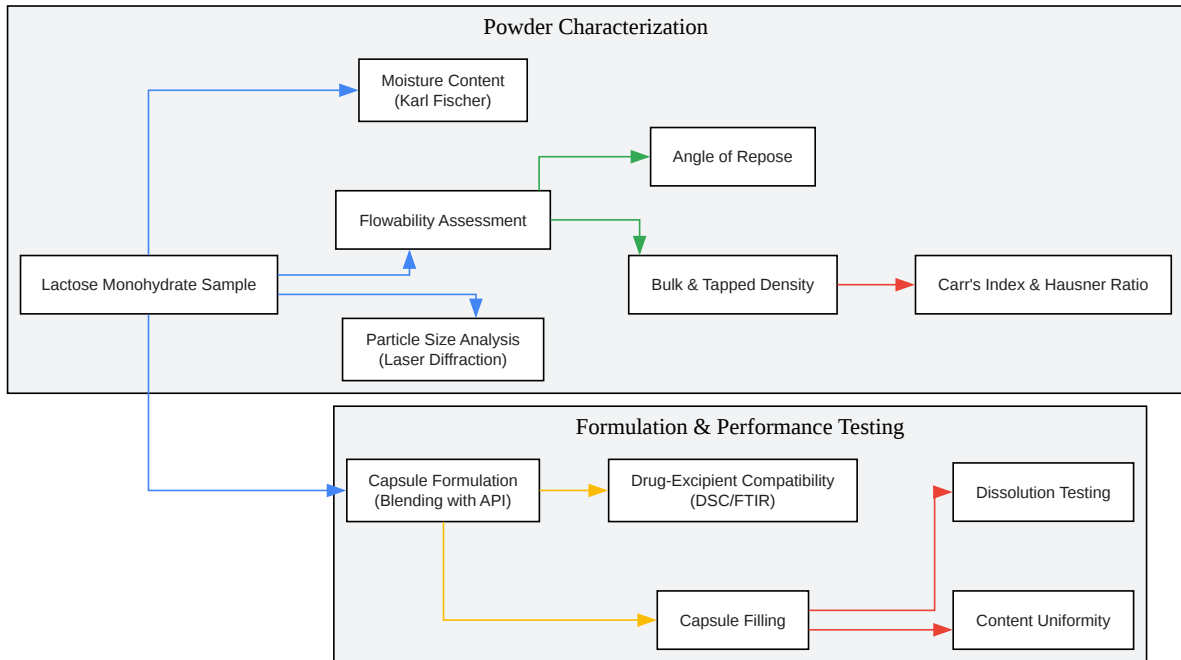
- 900 mL of 0.1 N HCl or other appropriate medium as specified for the API.

Protocol:

- Prepare the dissolution medium and deaerate if necessary.
- Place the specified volume of the medium in each vessel and equilibrate to  $37 \pm 0.5$  °C.
- Place one capsule in each of the six dissolution vessels.
- Start the apparatus at the specified rotation speed (e.g., 50 or 75 rpm for Apparatus 2).
- Withdraw samples at predetermined time points (e.g., 5, 10, 15, 20, 30, 45, and 60 minutes).
- Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
- Filter the samples and analyze for drug content using a validated analytical method.
- Calculate the percentage of drug released at each time point.

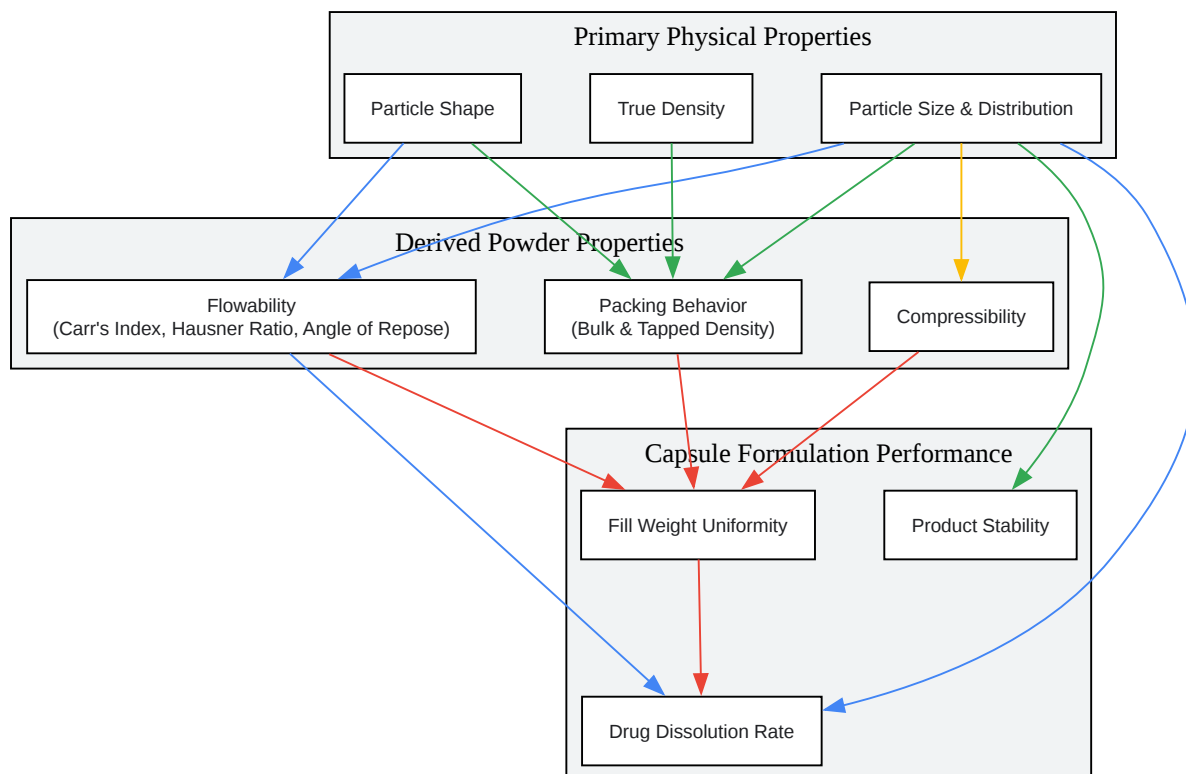
## Visualizations

The following diagrams illustrate key workflows and relationships in the evaluation of lactose monohydrate for capsule formulations.



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Caption: Experimental workflow for evaluating lactose monohydrate.



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Caption: Inter-relationships of lactose properties and capsule performance.

## Conclusion

Lactose monohydrate remains a versatile and reliable filler for capsule formulations. The wide range of available grades allows formulators to select a product with the optimal characteristics for their specific API and manufacturing process. A thorough understanding and characterization of the physical properties of lactose, particularly particle size, density, and flowability, are essential for ensuring a robust and reproducible capsule product with consistent performance. The experimental protocols provided in this application note serve as a valuable

resource for the evaluation and selection of lactose monohydrate in capsule formulation development.

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